N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide
Description
N-{[4-(Furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide is a sulfonamide derivative featuring a thiophene ring substituted at the 4-position with a furan-3-yl group and a methanesulfonamide moiety attached via a methylene bridge. This structure combines two heterocyclic systems (thiophene and furan) with a sulfonamide group, which is widely recognized for enhancing hydrophilicity and biological activity in pharmaceuticals .
Properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S2/c1-16(12,13)11-5-10-4-9(7-15-10)8-2-3-14-6-8/h2-4,6-7,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUPTNXUPXWMJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC(=CS1)C2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, which are then coupled through a series of reactions to form the final compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The furan and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the furan or thiophene rings.
Scientific Research Applications
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Features
The compound’s core structure can be compared to several analogs:
- Thiophene-Benzamide Derivatives: Compounds like N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride (4b) () share a thiophene ring but differ in the sulfonamide group and the presence of a benzamide backbone. The target compound’s methanesulfonamide group may confer greater solubility than benzamide derivatives .
- Substituted Thiophenes: The 2-4-methylphenylimino-3-carboxamide-substituted thiophene () lacks the sulfonamide group but highlights thiophene’s versatility in drug design, particularly in antimicrobial and anti-inflammatory applications .
- Complex Sulfonamides : Patent compounds such as N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide () feature bulky substituents (e.g., trifluoromethyl, oxazolidine) that increase molecular weight and rigidity, contrasting with the target compound’s simpler furan-thiophene system .
Table 1: Structural Comparison
Physicochemical Properties
- Melting Points and Purity : Analogs in report melting points ranging from 180–250°C, with purity validated via ≤2% theoretical/experimental value discrepancies (e.g., 3b: 0.5% difference). The target compound’s melting point is likely comparable due to similar sulfonamide and heterocyclic content .
- Solubility : Sulfonamides generally exhibit moderate aqueous solubility due to the polar sulfonamide group. However, hydrophobic substituents (e.g., furan, thiophene) may reduce solubility compared to purely aromatic sulfonamides like N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide (), which forms extensive hydrogen-bonded networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
